![molecular formula C43H37BrOP2Pd B12283062 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol CAS No. 849417-41-0](/img/structure/B12283062.png)
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol, also known as bromo[2-(hydroxymethyl)phenyl]bis(triphenylphosphine)palladium, is a palladium complex with the empirical formula C43H37BrOP2Pd and a molecular weight of 818.02 g/mol . This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol typically involves the reaction of palladium(II) bromide with triphenylphosphine and benzyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired palladium complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Oxidation: The compound can facilitate the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions, often in the presence of suitable reducing agents.
Substitution: The compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, alkynes, and organometallic reagents such as boronic acids and organozinc compounds. Typical reaction conditions involve the use of solvents like toluene, dichloromethane, or ethanol, and temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from reactions catalyzed by this compound include various substituted aromatic compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .
Wissenschaftliche Forschungsanwendungen
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism by which 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure and function but contains chloride instead of bromide.
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar catalytic applications but with a different oxidation state of palladium.
Bis(dibenzylideneacetone)palladium(0): This compound is used in cross-coupling reactions and has a different ligand environment compared to 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol.
Uniqueness
This compound is unique due to its specific ligand environment and the presence of a bromide ion, which can influence its reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in organic synthesis .
Eigenschaften
CAS-Nummer |
849417-41-0 |
|---|---|
Molekularformel |
C43H37BrOP2Pd |
Molekulargewicht |
818.0 g/mol |
IUPAC-Name |
bromopalladium(1+);phenylmethanol;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7O.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-7-4-2-1-3-5-7;;/h2*1-15H;1-4,8H,6H2;1H;/q;;-1;;+2/p-1 |
InChI-Schlüssel |
CQJFBTAJUUGXAP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


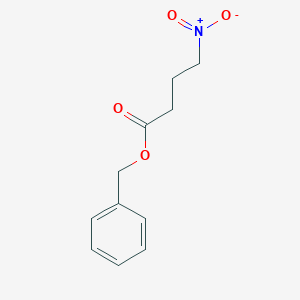
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
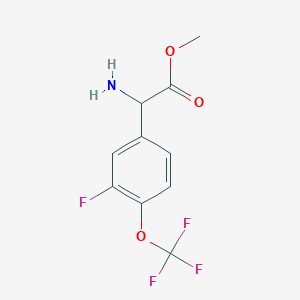
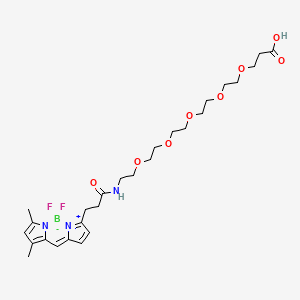
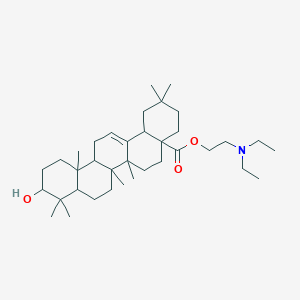
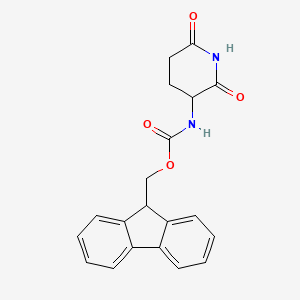
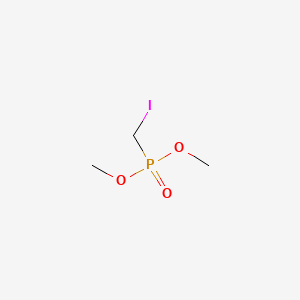

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
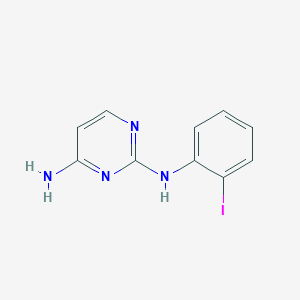
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
